1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through a Biginelli-like multicomponent reaction (MCR). This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . The use of neutral ionic liquids can shift the regioselectivity towards different derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and regioselectivity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as RNA polymerase and protein kinases, which are crucial for viral replication and cancer cell proliferation.
Pathways Involved: It can induce apoptosis in cancer cells and inhibit the replication of viruses by interfering with their genetic material.
Comparison with Similar Compounds
- 2-Amino-7-aryl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Amino-5-aryl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUOAKYMSZONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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